molecular formula C11H17N B3098349 3,5-Dimethyl-N-propylaniline CAS No. 13342-24-0

3,5-Dimethyl-N-propylaniline

Cat. No.: B3098349
CAS No.: 13342-24-0
M. Wt: 163.26 g/mol
InChI Key: YYLLHTCECJVDFD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-propylaniline is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is a derivative of aniline, characterized by the presence of two methyl groups at the 3rd and 5th positions of the benzene ring and a propyl group attached to the nitrogen atom. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-propylaniline can be achieved through several methods. One common approach involves the nitration of 3,5-dimethylbenzene followed by reduction to form 3,5-dimethylaniline. The final step involves the alkylation of 3,5-dimethylaniline with propyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, halogenated compounds, and various substituted anilines .

Scientific Research Applications

3,5-Dimethyl-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-propylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-N-propylaniline is unique due to the combination of its methyl and propyl substituents, which confer distinct chemical and physical properties. These modifications can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

3,5-dimethyl-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-5-12-11-7-9(2)6-10(3)8-11/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLLHTCECJVDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302987
Record name 3,5-Dimethyl-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13342-24-0
Record name 3,5-Dimethyl-N-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13342-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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